Cas no 603-11-2 (3-Nitrophthalic acid)
3-Nitrophthalic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitrophthalic acid
- 3-NPA
- 3-Nitro-1,2-benzenedicarboxylic acid
- 3-NITROPHTHALIC ACID, EXTRA PURE
- 1,2-Benzenedicarboxylic acid,3-nitro
- 3-nitrobenzene-1,2-dicarboxylic acid
- 3-nitronaphthalic acid
- 3-nitro-phthalic acid
- mononitrophthalic acid
- o-nitrophthalic acid
- Phthalic acid,3-nitro
- 3-Nitrophthalic acid (3-NPA)
- Phthalic acid, 3-nitro-
- 1,2-Benzenedicarboxylic acid, 3-nitro-
- 3-nitro phthalic acid
- KFIRODWJCYBBHY-UHFFFAOYSA-N
- 3-Nitrophthalicacid
- nitrophthalic acid
- NSC3120
- 3-nitrophtalic acid
- m-Nitrophthalic acid
- 3-nitrophthaiic acid
- 3- nitrophthalic acid
- PubChem19493
- 3-Nitrophthalic acid,
- Pomalidomide Impurity 2
- KSC355O8H
- 3-Nitrophthalic acid, 95%
- InChI=1/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13
- W-105264
- AI3-02074
- EINECS 210-030-8
- SCHEMBL304456
- DTXSID9060528
- N0243
- BB 0221131
- BCP10869
- MC7W4GB97C
- AF-936/31262028
- AKOS000119672
- 603-11-2
- 3-Nitrophthalic acid, 99%
- Z57127452
- AMY18015
- FT-0616262
- F3098-8760
- NS00022479
- NSC-3120
- Q1490162
- STR03241
- CS-0008519
- UNII-MC7W4GB97C
- EN300-18387
- MFCD00007138
- AC-10908
- NSC 3120
- HY-Y0251
- STK397359
- Phthalic acid, 3nitro (8CI)
- Phthalic acid, 3nitro
- 1,2Benzenedicarboxylic acid, 3nitro
- DTXCID1042786
- 210-030-8
- FN32321
-
- MDL: MFCD00007138
- Inchi: 1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
- InChI Key: KFIRODWJCYBBHY-UHFFFAOYSA-N
- SMILES: OC(C1C(=CC=CC=1C(=O)O)[N+](=O)[O-])=O
- BRN: 2054269
Computed Properties
- Exact Mass: 211.01200
- Monoisotopic Mass: 211.011687
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 120
Experimental Properties
- Color/Form: Slightly yellow crystalline powder
- Density: 1.6342 (rough estimate)
- Melting Point: 210 °C (dec.) (lit.)
- Boiling Point: 441.3°C at 760 mmHg
- Flash Point: 199.4±15.8 °C
- Refractive Index: 1.5282 (estimate)
- Solubility: water: soluble5%, clear to slightly hazy, colorless to faint yellow or tan
- Water Partition Coefficient: 20 g/L (25 ºC)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 120.42000
- LogP: 1.51440
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
3-Nitrophthalic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-41
- Safety Instruction: S26-S36/39-S37/39
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
3-Nitrophthalic acid Customs Data
- HS CODE:2917399090
- Customs Data:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
3-Nitrophthalic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210761-100g |
3-Nitrophthalic acid |
603-11-2 | 95% | 100g |
£14.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1805579323- 500g |
3-Nitrophthalic acid |
603-11-2 | 99.0%(HPLC) | 500g |
¥ 564.7 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N106590-2.5kg |
3-Nitrophthalic acid |
603-11-2 | 99% | 2.5kg |
¥792.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N106590-25g |
3-Nitrophthalic acid |
603-11-2 | 99% | 25g |
¥33.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N106590-500g |
3-Nitrophthalic acid |
603-11-2 | 99% | 500g |
¥213.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N106590-100g |
3-Nitrophthalic acid |
603-11-2 | 99% | 100g |
¥53.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N106589-500g |
3-Nitrophthalic acid |
603-11-2 | 96% | 500g |
¥135.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N106589-25g |
3-Nitrophthalic acid |
603-11-2 | 96% | 25g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N106589-100g |
3-Nitrophthalic acid |
603-11-2 | 96% | 100g |
¥39.90 | 2023-09-01 | |
| Chemenu | CM253943-500g |
3-Nitrophthalic acid |
603-11-2 | 95+% | 500g |
$102 | 2021-06-16 |
3-Nitrophthalic acid Suppliers
3-Nitrophthalic acid Related Literature
-
Taduri Rajiah,Komandur V. R. Chary,Kamaraju Sita Rama Rao,Ramisetti Nageswara Rao,Rajendra Prasad Green Chem. 2002 4 210
-
R. Mekala,Rajaboopathi Mani,Ivo B. Rietveld,P. Jagdish,R. Mathammal,Huaidong Jiang CrystEngComm 2016 18 8194
-
Yan-Ning Wang,Guang-Hua Li,Qing-Feng Yang,Jie-Hui Yu,Ji-Qing Xu CrystEngComm 2014 16 2692
-
4. CXXI.—The esterification of 3-nitrophthalic acidAlex. McKenzie J. Chem. Soc. Trans. 1901 79 1135
-
Lei Wang,Ruiyu Xue,Yuanxin Li,Yiran Zhao,Faqian Liu,Keke Huang CrystEngComm 2014 16 7074
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 3-Nitrophthalic acid
Introduction to 3-Nitrophthalic Acid (CAS No: 603-11-2)
3-Nitrophthalic acid, with the chemical formula C₈H₅NO₄, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a nitro group and a phthalic acid backbone, makes it a versatile intermediate in synthesizing various pharmacologically active molecules. This article provides an in-depth exploration of 3-Nitrophthalic acid, its properties, applications, and recent advancements in its utilization within the pharmaceutical industry.
The compound is primarily recognized for its role as a precursor in the synthesis of heterocyclic compounds, which are widely employed in medicinal chemistry. The presence of both the nitro and carboxyl functional groups allows for diverse chemical modifications, enabling the development of novel therapeutic agents. Recent studies have highlighted its importance in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.
In terms of physical properties, 3-Nitrophthalic acid appears as a white crystalline solid with a melting point ranging between 150-155°C. It is moderately soluble in water and polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These characteristics make it suitable for various solubilization techniques and reactions under controlled conditions.
The chemical reactivity of 3-Nitrophthalic acid is primarily governed by its nitro and carboxyl groups. The nitro group can undergo reduction to form an amine, while the carboxyl groups can participate in esterification or amidation reactions. These transformations are crucial in pharmaceutical synthesis, where functional group interconversion is often required to achieve desired biological activity.
One of the most notable applications of 3-Nitrophthalic acid is in the development of carbon-based materials. Researchers have recently explored its use in creating advanced catalysts and conductive polymers. The nitro group's electron-withdrawing nature enhances the compound's ability to participate in redox reactions, making it valuable in electrochemical applications.
Recent advancements in green chemistry have also seen 3-Nitrophthalic acid utilized in sustainable synthesis pathways. For instance, researchers have developed methods to convert it into high-value intermediates using catalytic processes that minimize waste and energy consumption. These innovations align with global efforts to promote environmentally friendly chemical manufacturing.
The pharmaceutical industry has witnessed significant interest in 3-Nitrophthalic acid due to its potential as a building block for drug discovery. Studies have demonstrated its role in synthesizing analogs of known therapeutic agents, improving their efficacy and reducing side effects. For example, derivatives of 3-Nitrophthalic acid have been investigated for their anti-inflammatory and analgesic properties.
Another emerging application is in the field of materials science, where 3-Nitrophthalic acid has been used to develop novel polymers with enhanced mechanical and thermal properties. These polymers find applications in aerospace, automotive, and electronics industries due to their durability and performance under extreme conditions.
The synthesis of 3-Nitrophthalic acid itself has been optimized through various methodologies, including direct nitration of phthalic anhydride or oxidation of tetrahydrophthalic acid derivatives. Recent research has focused on improving yield and purity through catalytic processes that reduce byproduct formation.
In conclusion, 3-Nitrophthalic acid (CAS No: 603-11-2) is a multifaceted compound with broad applications across multiple industries. Its unique chemical structure makes it invaluable for pharmaceutical synthesis, material science advancements, and sustainable chemical manufacturing. As research continues to uncover new possibilities for this compound, its significance is expected to grow further.
603-11-2 (3-Nitrophthalic acid) Related Products
- 42760-51-0(1,2-Benzenedicarboxylic acid, 4-methyl-3-nitro-)
- 202131-72-4(Benzoic acid,2-amino-3,6-dimethyl-5-nitro-)
- 610-28-6(2,5-dinitrobenzoic acid)
- 13506-76-8(2-methyl-6-nitro-benzoic acid)
- 161851-52-1(2-formyl-3-nitrobenzoic acid)
- 610-29-7(2-nitrobenzene-1,4-dicarboxylic acid)
- 13280-60-9(5-Amino-2-nitrobenzoic acid)
- 1975-50-4(2-Methyl-3-nitrobenzoic acid)
- 27022-98-6(Benzoic acid,3,6-dimethyl-2-nitro-)
- 2300-16-5(3,6-dinitrobenzene-1,2-dicarboxylic acid)